Welcome to the BenchChem Online Store!
molecular formula C5H5BrClN3O B8727799 5-Bromo-6-chloro-3-methoxypyrazin-2-amine

5-Bromo-6-chloro-3-methoxypyrazin-2-amine

Cat. No. B8727799
M. Wt: 238.47 g/mol
InChI Key: OVMPWGBJGCNIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662825B2

Procedure details

A mixture of 5-bromo-6-chloro-3-methoxy-2-pyrazinamine (Example 125a) (0.6 g), triethylamine (0.72 mL), 10% palladium on carbon (0.05 g) and ethyl acetate (50 mL) were hydrogenated at 0.5 bar until reaction was complete as judged by hydrogen uptake. The reaction mixture was filtered and washed with water (25 mL), dried (MgSO4), filtered and evaporated to afford the sub-titled compound (0.33 g). Used Directly.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([O:10][CH3:11])[C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].C(N(CC)CC)C.[H][H]>[Pd].C(OCC)(=O)C>[Cl:8][C:7]1[N:6]=[C:5]([NH2:9])[C:4]([O:10][CH3:11])=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1Cl)N)OC
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at 0.5 bar until reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=C(C(=N1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.